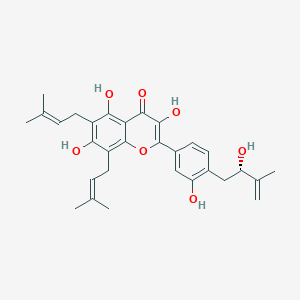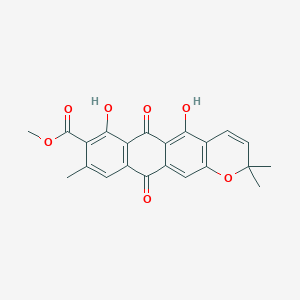
Laurenquinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurenquinone B is a natural product found in Vismia laurentii with data available.
Applications De Recherche Scientifique
Algicidal and Antibacterial Properties
Laurenquinone B, isolated from the seeds of Vismia laurentii, has demonstrated moderate algicidal activity against Chlorella fusca and activity against the gram-positive bacterium Bacillus megaterium. This highlights its potential as a natural source for developing algicides and antibacterial agents (Wabo et al., 2007).
Antioxidant Activity
Research involving polyhydroxylated hydroanthraquinone derivatives related to this compound has shown significant antioxidant properties. These compounds, isolated from marine algal-derived fungi, exhibit potential for use in combating oxidative stress-related diseases (Li et al., 2017).
Antimicrobial and Cytotoxic Activity
Studies have also found that derivatives of phenanthrene, which are structurally similar to this compound, possess antimicrobial and cytotoxic activities. These properties make them candidates for pharmaceutical applications, particularly in the treatment of bacterial infections and cancer (Yoshikawa et al., 2012).
Molecular Interactions and Drug Resistance
This compound and related compounds have been studied for their molecular interactions with enzymes and receptors, providing insights into mechanisms of drug resistance, particularly in parasites and pathogenic fungi. This research has implications for the development of new treatments for resistant strains of malaria and other infectious diseases (Kessl et al., 2007).
Propriétés
Formule moléculaire |
C22H18O7 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl 5,7-dihydroxy-2,2,9-trimethyl-6,11-dioxonaphtho[3,2-g]chromene-8-carboxylate |
InChI |
InChI=1S/C22H18O7/c1-9-7-11-16(19(25)14(9)21(27)28-4)20(26)15-12(17(11)23)8-13-10(18(15)24)5-6-22(2,3)29-13/h5-8,24-25H,1-4H3 |
Clé InChI |
YELMGJGNPKYOJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C4=C(C=C3C2=O)OC(C=C4)(C)C)O |
Synonymes |
laurenquinone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



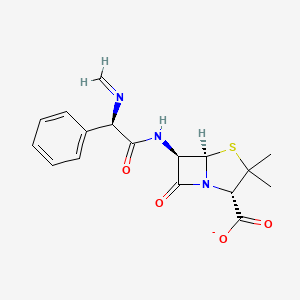

![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)
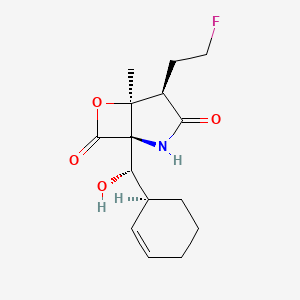


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
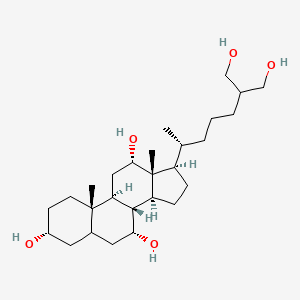
![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)


